molecular formula C10H12ClNO3 B2533836 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride CAS No. 2137450-21-4

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

Cat. No. B2533836
CAS RN: 2137450-21-4
M. Wt: 229.66
InChI Key: VYRGWOZCBCSIHZ-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is a chemical compound with the empirical formula C10H9NO3 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Synthesis Analysis

Indole derivatives, such as 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of these compounds involves novel methods that have attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride has a molecular weight of 229.66 . It is a powder that is stored at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13;/h2-4,8,11H,5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRGWOZCBCSIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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